molecular formula C14H19NO B2410118 (1R,5S)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-amine CAS No. 2413864-26-1

(1R,5S)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-amine

Cat. No. B2410118
CAS RN: 2413864-26-1
M. Wt: 217.312
InChI Key: PKZSNCYRHNOSQL-AHPWVWPOSA-N
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Description

(1R,5S)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-amine, also known as PMMA, is a psychoactive drug that belongs to the amphetamine class of compounds. PMMA is a structural analog of methamphetamine and has been found to possess similar stimulant properties. PMMA has gained attention in the scientific community due to its potential use as a research tool in studying the mechanisms of action of amphetamine-like compounds.

Scientific Research Applications

Chemical Synthesis and Modification

The compound (1R,5S)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-amine and its derivatives have been explored in the synthesis of various complex molecules. For example, it has been used as a key intermediate in the synthesis of conformationally locked carbocyclic nucleosides. These nucleosides exhibit unique structural properties due to their locked conformation, which can be pivotal in biochemical processes and drug development (Hřebabecký, Masojídková, Dračínský, & Holý, 2006).

Biochemical Applications

In the biochemical field, derivatives of this compound have shown potential as inhibitors. For instance, isomeric bicycloheptane analogues of glycosidase inhibitors have been synthesized, showcasing inhibitory activities against commercial α-galactosidase enzymes. These findings highlight the compound's potential in developing inhibitors for specific biochemical pathways (Wang & Bennet, 2007).

Material Science and Structural Studies

In the realm of material science and structural chemistry, the compound's derivatives have been instrumental in studying conformational changes induced by hydration. For example, variations of the compound have been used to analyze different arrangements of amine ligands coordinated to palladium, providing insights into molecular structures and bonding (Vázquez, Bernès, Meléndrez, Portillo, & Gutiérrez, 2005).

Pharmaceutical Research

In pharmaceutical research, the compound's structure has been utilized in the synthesis and characterization of molecules like N-Methyl-3-phenyl-norbornan-2-amine (Camfetamine™), indicating its relevance in creating and studying new pharmaceutical agents (Kavanagh, Angelov, O'Brien, Power, McDermott, Talbot, Fox, O'donnell, & Christie, 2013).

properties

IUPAC Name

(1R,5S)-3-phenylmethoxybicyclo[3.2.0]heptan-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c15-14-7-11-6-12(8-13(11)14)16-9-10-4-2-1-3-5-10/h1-5,11-14H,6-9,15H2/t11-,12?,13-,14?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKZSNCYRHNOSQL-AHPWVWPOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C2CC1OCC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CC([C@H]2CC1OCC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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